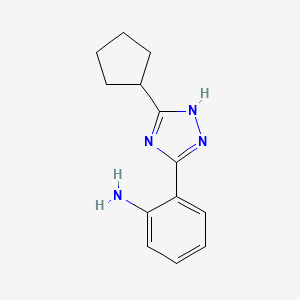![molecular formula C15H15BrN4O B7971752 N-[(E)-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}AMINO]GUANIDINE](/img/structure/B7971752.png)
N-[(E)-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}AMINO]GUANIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}AMINO]GUANIDINE is a synthetic organic compound characterized by its unique structure, which includes a benzyloxy group, a bromobenzylidene moiety, and a hydrazinecarboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}AMINO]GUANIDINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of benzyl alcohol with a suitable brominating agent to form 2-(benzyloxy)-5-bromobenzyl bromide.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with hydrazinecarboximidamide under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}AMINO]GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
N-[(E)-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}AMINO]GUANIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}AMINO]GUANIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[2-(benzyloxy)-5-chlorobenzylidene]hydrazinecarboximidamide
- (2E)-2-[2-(benzyloxy)-5-fluorobenzylidene]hydrazinecarboximidamide
Uniqueness
N-[(E)-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}AMINO]GUANIDINE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro and fluoro analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.
Properties
IUPAC Name |
2-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-13-6-7-14(12(8-13)9-19-20-15(17)18)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H4,17,18,20)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNMFPOACGPYMP-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/structure/B7971670.png)
![3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride](/img/structure/B7971674.png)


![tert-butyl N-[2-(3-formylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7971701.png)

![(3Z)-3-(1,3-Benzodioxol-5-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7971713.png)



![(2E,8E,10E,12E,14E)-16-[(3-amino-3,6-dideoxyhexopyranosyl)oxy]-18,20,24-trihydroxy-6-methyl-4,22-dioxo-5,27-dioxabicyclo[24.1.0]heptacosa-2,8,10,12,14-pentaene-19-carboxylic acid](/img/structure/B7971741.png)

![ethyl 1-[1-(3,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7971758.png)

